Diethyl (1-cyano-3-hydroxypropyl)phosphonate

Diethyl (1-cyano-3-hydroxypropyl)phosphonate (CAS 648921-30-6), also named 2-diethoxyphosphoryl-4-hydroxybutanenitrile, is an organophosphorus compound characterized by the presence of a phosphonate group, a nitrile, and a primary hydroxyl group on a propyl chain. This combination of functional groups positions it as a bifunctional intermediate in synthetic organic chemistry, with the potential to participate in Horner-Wadsworth-Emmons (HWE) olefinations via the activated phosphonate and further transformations via the terminal hydroxyl group.

Molecular Formula C8H16NO4P
Molecular Weight 221.19 g/mol
CAS No. 648921-30-6
Cat. No. B12585680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1-cyano-3-hydroxypropyl)phosphonate
CAS648921-30-6
Molecular FormulaC8H16NO4P
Molecular Weight221.19 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(CCO)C#N)OCC
InChIInChI=1S/C8H16NO4P/c1-3-12-14(11,13-4-2)8(7-9)5-6-10/h8,10H,3-6H2,1-2H3
InChIKeyCTFFACJIJSZSDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Diethyl (1-cyano-3-hydroxypropyl)phosphonate: A Functionalized Cyanophosphonate Building Block


Diethyl (1-cyano-3-hydroxypropyl)phosphonate (CAS 648921-30-6), also named 2-diethoxyphosphoryl-4-hydroxybutanenitrile, is an organophosphorus compound characterized by the presence of a phosphonate group, a nitrile, and a primary hydroxyl group on a propyl chain . This combination of functional groups positions it as a bifunctional intermediate in synthetic organic chemistry, with the potential to participate in Horner-Wadsworth-Emmons (HWE) olefinations via the activated phosphonate and further transformations via the terminal hydroxyl group .

Functional Groups Phosphonate, nitrile, and primary hydroxyl in a single building block
Key Reaction HWE olefination via activated phosphonate for C=C bond formation
Downstream Handle Terminal hydroxyl supports oxidation, esterification, or nucleophilic derivatization

Procurement Risks: Why Diethyl (1-cyano-3-hydroxypropyl)phosphonate Cannot Be Assumed Interchangeable


Assuming generic substitution between 'cyanophosphonate' building blocks introduces significant synthetic risk. The target compound possesses a unique 1-cyano-3-hydroxypropyl motif, differentiating it from non-hydroxylated analogs like diethyl cyanomethylphosphonate (CAS 2537-48-6) or diethyl (1-cyanoethyl)phosphonate (CAS 29668-61-9), and from regioisomers like phosphonic acid, (3-cyano-3-hydroxypropyl)-, diethyl ester (CAS 65180-19-0) . The spatial separation of the phosphonate and hydroxyl groups dictates downstream reactivity, selectivity in HWE couplings, and subsequent product profiles . Crucially, the absence of published, comparator-based studies means there are no publicly verifiable performance data to support the substitution of the target compound with any alternative without internal validation, making unqualified replacement a potential source of project failure .

Target Compound
Substitution Risk
1-cyano-3-hydroxypropyl motif with terminal hydroxyl
Non-hydroxylated analogs lack the hydroxyl handle, limiting downstream derivatization
Linear propyl chain spacing phosphonate from hydroxyl
Regioisomers shift spatial arrangement, which may alter HWE selectivity and product profiles
1-cyano substitution on the propyl backbone
No published comparator data exist; structural class inference may not transfer without internal validation

Quantitative Differentiation Evidence for Diethyl (1-cyano-3-hydroxypropyl)phosphonate


Application Scenarios for Diethyl (1-cyano-3-hydroxypropyl)phosphonate Based on Structural Potential


Synthesis of Functionalized α,β-Unsaturated Nitriles via HWE Olefination

The phosphonate moiety can be utilized in Horner-Wadsworth-Emmons (HWE) reactions with aldehydes or ketones to install a 4-hydroxybutenenitrile motif, a scaffold relevant in medicinal chemistry. This application stems from the established reactivity of cyanophosphonates in this transformation [1].

Building Block for Bifunctional Intermediates and Heterocycles

The terminal hydroxyl group offers a handle for further derivatization (e.g., oxidation, esterification, or acting as a nucleophile) after HWE coupling, enabling the construction of complex, polyfunctional molecules. This dual reactivity is structurally inherent but remains unquantified against simpler cyanophosphonates [1].

Application
Selection Property
Validation Focus
HWE olefination for α,β-unsaturated nitriles
Phosphonate reactivity profile
HWE coupling endpoint review
Bifunctional intermediate for heterocycle synthesis
Hydroxyl derivatization handle
Downstream transformation review
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